N-benzyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide
Description
N-benzyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their diverse biological activities
Properties
Molecular Formula |
C20H27F2N3O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-benzyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide |
InChI |
InChI=1S/C20H27F2N3O2/c21-20(22)8-12-25(13-9-20)19(27)17-6-10-24(11-7-17)15-18(26)23-14-16-4-2-1-3-5-16/h1-5,17H,6-15H2,(H,23,26) |
InChI Key |
KCVQVFWBDVXRDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1-benzyl-4-piperidone.
Introduction of the Difluoropiperidine Moiety: The difluoropiperidine moiety can be introduced through nucleophilic substitution reactions using reagents like 4,4-difluoropiperidine.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-benzyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperidine derivatives.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The difluoropiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes . The acetamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-piperidone: A precursor in the synthesis of N-benzyl-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]acetamide.
4,4-difluoropiperidine: A key intermediate used in the synthesis of the target compound.
N-benzylacetamide: A structurally similar compound with different biological activities.
Uniqueness
This compound is unique due to the presence of both the difluoropiperidine and benzyl moieties, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in medicinal chemistry and other scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
